Antimony Trisulfide

説明

特性

IUPAC Name |

antimony(3+);trisulfide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Sb/q3*-2;2*+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWBARWTDVQPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

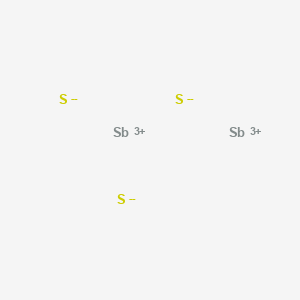

[S-2].[S-2].[S-2].[Sb+3].[Sb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2S3, S3Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Antimony trisulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony_trisulfide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |

| Record name | Antimony trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.562 g/cu cm at 25 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |

CAS No. |

1345-04-6 | |

| Record name | ANTIMONY TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79059A38U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

550 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Electronic Band Gap of Crystalline Sb₂S₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony trisulfide (Sb₂S₃), a binary chalcogenide semiconductor, has garnered significant interest for its potential applications in photovoltaics, optoelectronics, and thermoelectric devices. A critical parameter governing its performance in these applications is the electronic band gap. This technical guide provides a comprehensive overview of the electronic band gap of crystalline Sb₂S₃, consolidating experimental and theoretical data. It details the experimental methodologies for band gap determination, including UV-Visible spectroscopy and photoluminescence spectroscopy, and outlines the computational approaches based on Density Functional Theory (DFT). The influence of crystal structure and external factors on the band gap is also discussed.

Introduction

Crystalline this compound (stibnite) is a direct band gap semiconductor.[1] Its crystal structure is typically orthorhombic with the Pnma space group.[2][3] The electronic band gap of crystalline Sb₂S₃ generally falls within the range of 1.6 eV to 1.9 eV, making it suitable for absorbing a significant portion of the solar spectrum.[4] However, the reported values exhibit a notable variance depending on the synthesis method, crystallinity, and measurement technique. This guide aims to provide a detailed compilation of these values and the methodologies used to obtain them.

Quantitative Data Summary

The electronic band gap of crystalline Sb₂S₃ has been determined through various experimental techniques and theoretical calculations. A summary of these values is presented in the tables below for easy comparison.

Table 1: Experimental Band Gap Values of Crystalline Sb₂S₃

| Synthesis Method | Measurement Technique | Band Gap (eV) | Reference |

| Chemical Bath Deposition (annealed) | UV-Vis Spectroscopy | 1.60 - 2.20 | [5] |

| Thermal Evaporation (annealed) | UV-Vis Spectroscopy | 1.48 - 1.67 | [5] |

| Spray Pyrolysis | UV-Vis Spectroscopy | 1.65 | [4] |

| Hydrothermal Synthesis (annealed) | UV-Vis Spectroscopy | 1.7 - 2.1 | [5] |

| Bridgman Grown Single Crystal | Optical Absorption | 1.7 - 1.8 | [2] |

| Close Space Sublimation | UV-Vis Spectroscopy | 1.69 | [6] |

Table 2: Theoretical Band Gap Values of Crystalline Sb₂S₃

| Computational Method | Functional | Band Gap (eV) | Reference |

| Density Functional Theory (DFT) | PBE | 1.30 (indirect), 1.33 (direct) | [7] |

| Density Functional Theory (DFT) | EV-GGA | 1.60 (direct) | [8] |

| Density Functional Theory (DFT) | HSE06 | 1.75 (direct) | [1] |

| Density Functional Theory (DFT) | MBJ + vdW | ~1.7 (direct) | [6] |

| Density Functional Theory (DFT) | LDA | 1.18 (direct) | [9] |

| Density Functional Theory (DFT) | WC-GGA | 1.012 (direct) | [1][10] |

Experimental Protocols

UV-Visible Spectroscopy

UV-Visible spectroscopy is the most common experimental technique for determining the optical band gap of semiconductor thin films. The protocol involves measuring the absorbance or transmittance of the material as a function of wavelength.

3.1.1. Sample Preparation: Chemical Bath Deposition (CBD) of Sb₂S₃ Thin Films

-

Substrate Cleaning: Soda-lime glass or FTO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with a nitrogen gun.

-

Precursor Solution Preparation:

-

An antimony source solution is prepared by dissolving antimony chloride (SbCl₃) in a solvent like acetone.[5]

-

A sulfur source solution is prepared by dissolving sodium thiosulfate (B1220275) (Na₂S₂O₃) in deionized water.[5]

-

-

Deposition: The cleaned substrates are immersed in a chemical bath containing the antimony and sulfur precursor solutions. The deposition is typically carried out at or near room temperature for several hours.[6]

-

Annealing: The as-deposited amorphous films are annealed in an inert atmosphere (e.g., nitrogen or argon) or a sulfur-containing atmosphere at temperatures ranging from 250°C to 450°C to induce crystallization into the orthorhombic phase.[5][11]

3.1.2. Measurement and Data Analysis

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance (A) and transmittance (T) of the crystalline Sb₂S₃ thin film over a wavelength range typically from 300 nm to 1100 nm.

-

Data Acquisition: The absorbance spectrum is recorded. For thin films, the absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (d) using the relation: α = 2.303 * A / d.

-

Tauc Plot Analysis: The optical band gap (Eg) is determined using the Tauc relation for a direct band gap semiconductor: (αhν)² = B(hν - Eg) where hν is the photon energy and B is a constant. A Tauc plot is generated by plotting (αhν)² versus hν. The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0) to obtain the value of the direct band gap.[4][10][12] For powdered or highly scattering samples, diffuse reflectance spectroscopy can be used, and the Kubelka-Munk function is employed to relate reflectance to the absorption coefficient.[13]

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic transitions in a material.

3.2.1. Experimental Setup

A typical PL setup consists of:

-

Excitation Source: A laser with a photon energy greater than the band gap of Sb₂S₃ (e.g., a 532 nm CW laser).[14]

-

Monochromator: To disperse the emitted light.

-

Detector: A sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera.

-

Optics: Lenses and filters to focus the laser beam onto the sample and collect the emitted luminescence.

3.2.2. Measurement Protocol

-

The crystalline Sb₂S₃ sample is mounted in a cryostat to enable temperature-dependent measurements.

-

The laser beam is focused onto the sample surface.

-

The emitted photoluminescence is collected and directed into the monochromator.

-

The detector records the PL intensity as a function of wavelength (or energy). The peak position of the near-band-edge emission provides an estimate of the band gap energy.[7]

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are powerful tools for investigating the electronic band structure of materials.

4.1. Computational Workflow

-

Crystal Structure Definition: The calculation starts with the experimental crystal structure of orthorhombic Sb₂S₃ (space group Pnma).[8]

-

Software and Pseudopotentials: A DFT software package such as VASP, Quantum ESPRESSO, or SIESTA is used. Pseudopotentials are employed to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for accurately predicting the band gap. Common functionals used for Sb₂S₃ include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) formulation, and more advanced hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) which often provide more accurate band gap values.[4][8][15]

-

Calculation Parameters:

-

Plane-wave cutoff energy: A sufficiently high cutoff energy is chosen to ensure convergence of the total energy.

-

k-point mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh must be converged.

-

-

Geometry Optimization: The atomic positions and lattice parameters are relaxed until the forces on the atoms are below a certain threshold.

-

Band Structure Calculation: The electronic band structure is calculated along high-symmetry directions in the first Brillouin zone. The band gap is determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

Factors Influencing the Band Gap

The electronic band gap of crystalline Sb₂S₃ is sensitive to several factors:

-

Crystallinity and Grain Size: Amorphous Sb₂S₃ has a wider band gap than its crystalline counterpart. The band gap of crystalline films can also be influenced by the grain size.[16]

-

Temperature: The band gap of semiconductors generally decreases with increasing temperature.

-

Pressure: Applying external pressure can significantly reduce the band gap of Sb₂S₃.[16]

-

Stoichiometry and Defects: Deviations from the ideal Sb:S stoichiometry and the presence of intrinsic defects can introduce energy levels within the band gap, affecting its apparent value.

Visualizations

Caption: Experimental workflow for determining the band gap of Sb₂S₃ thin films using UV-Vis spectroscopy.

Caption: Factors influencing the electronic band gap of crystalline Sb₂S₃.

Conclusion

The electronic band gap of crystalline Sb₂S₃ is a fundamental property that dictates its suitability for various technological applications. This guide has provided a detailed summary of the reported experimental and theoretical band gap values, along with comprehensive protocols for their determination. A thorough understanding of the methodologies and the factors influencing the band gap is essential for the rational design and optimization of Sb₂S₃-based materials and devices. The presented data and workflows serve as a valuable resource for researchers and scientists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. researchgate.net [researchgate.net]

- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. deepzone4.ttu.ee [deepzone4.ttu.ee]

- 15. researchgate.net [researchgate.net]

- 16. Structure and optical properties of chemically deposited Sb2S3 thin films | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Optical Absorption Properties of Amorphous Antimony Trisulfide (a-Sb2S3)

For Researchers, Scientists, and Drug Development Professionals

Amorphous antimony trisulfide (a-Sb2S3) is a prominent chalcogenide semiconductor garnering significant attention for its unique optical and electronic properties. Its high absorption coefficient, tunable band gap, and low-cost, earth-abundant constituent elements make it a highly attractive material for a range of applications, including photovoltaics, optoelectronic devices, and as a phase-change material for reconfigurable photonics. This technical guide provides a comprehensive overview of the core optical absorption properties of a-Sb2S3, details common experimental protocols for its characterization, and presents key quantitative data to support advanced research and development.

Fundamental Optical Properties of a-Sb2S3

The interaction of light with a-Sb2S3 is defined by several key parameters that dictate its performance in optical applications.

-

Absorption Coefficient (α): This parameter quantifies how effectively the material absorbs light at a given wavelength. Amorphous Sb2S3 exhibits a strong absorption coefficient, typically on the order of 10⁴ to 10⁵ cm⁻¹ in the visible spectrum, enabling the absorption of a significant fraction of incident light within a very thin layer.[1][2][3] This property is crucial for applications like thin-film solar cells.

-

Optical Band Gap (Eg): The optical band gap is the minimum energy required to excite an electron from the valence band to the conduction band. For amorphous semiconductors, this is typically determined using a Tauc plot. The band gap of a-Sb2S3 is reported over a range, generally between 1.58 eV and 2.24 eV, and can be influenced by deposition conditions such as substrate temperature and precursor chemistry.[1][4][5][6][7]

-

Refractive Index (n) and Extinction Coefficient (k): These two parameters form the complex refractive index (ñ = n + ik). The refractive index (n) describes the phase velocity of light through the material, while the extinction coefficient (k) is directly related to the absorption of light. For a-Sb2S3, the extinction coefficient is negligible (k < 10⁻²) in the mid-infrared range and at telecommunication wavelengths (~1550 nm), making it a low-loss material ideal for photonic applications in this spectral region.[4][8] The absorption onset for amorphous Sb2S3 is around 528 nm.[9]

-

Urbach Energy (Eu): In amorphous materials, the lack of long-range order creates localized electronic states that extend into the band gap, forming "band tails." The Urbach energy is a measure of the width of these tails and is an indicator of the degree of structural disorder.[6] A lower Urbach energy corresponds to a more ordered amorphous structure with fewer defects.

Quantitative Optical Data Summary

The optical properties of a-Sb2S3 can vary based on the fabrication method and specific deposition parameters. The following table summarizes a range of reported values for key optical parameters.

| Optical Parameter | Reported Value(s) | Wavelength/Conditions | Reference(s) |

| Optical Band Gap (Eg) | 2.24 eV | RF Sputtered Film | [6] |

| 2.2 ± 0.1 eV | General Amorphous Phase | [4] | |

| 2.10 ± 0.05 eV | Chemical Bath Deposition | [10] | |

| 2.0 eV | As-deposited, Thermal Evaporation | [1] | |

| 1.79 eV to 1.62 eV | Thermal Evaporation (decreases with substrate temp.) | ||

| 1.80 eV to 1.50 eV | Chemical Bath Deposition (decreases with dip time) | [7][11] | |

| 1.58 ± 0.01 eV | Non-direct transition model | [5] | |

| Absorption Coefficient (α) | 1.8×10⁵ cm⁻¹ | 450 nm | [6] |

| 7.5×10⁴ cm⁻¹ | 550 nm | [6] | |

| >10⁴ cm⁻¹ | Visible Region | [2] | |

| Refractive Index (n) | ~2.7 | 1550 nm (RF Sputtered) | [10] |

| ~1.94 | 1550 nm (Chemical Bath Deposition) | [10] | |

| 2.518 | Static Refractive Index | [5] | |

| Extinction Coefficient (k) | < 10⁻² | 2 µm - 10 µm (Mid-IR) | [8] |

| < 10⁻⁵ | 1550 nm | [4] | |

| Near Zero | > 700 nm |

Experimental Methodologies

The synthesis and characterization of a-Sb2S3 thin films involve several precise experimental protocols.

As-deposited Sb2S3 films are typically amorphous when prepared using the following common techniques at or near room temperature.[12][13][14][15]

-

Thermal Vacuum Evaporation:

-

Precursor: High-purity (99.99%) Sb2S3 powder.

-

Process: The powder is heated in a crucible under high vacuum (e.g., 5×10⁻⁵ torr). The evaporated material condenses onto a substrate (e.g., glass, ITO-coated glass) held at a controlled temperature.[13]

-

Control Parameters: Substrate temperature is critical; temperatures below ~473 K typically yield amorphous films. Deposition rate (e.g., 10–100 Å/s) and chamber pressure also influence film quality.

-

-

Radio Frequency (RF) Magnetron Sputtering:

-

Target: A dense Sb2S3 target.

-

Process: An inert gas (typically Argon) is introduced into a vacuum chamber and ionized to create a plasma. The Ar⁺ ions bombard the Sb2S3 target, ejecting material that deposits onto the substrate.

-

Control Parameters: Sputtering power (e.g., 10 W to 50 W) and Ar gas flow rate are key parameters that affect the stoichiometry and optical properties of the resulting amorphous film.[16]

-

-

Chemical Bath Deposition (CBD):

-

Precursors: Typically involves an antimony source like antimony chloride (SbCl₃) and a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃).[10]

-

Process: Substrates are immersed in an aqueous solution containing the precursors. The chemical reaction is controlled by temperature (e.g., 15°C), pH, and deposition time (e.g., 12-36 hours), leading to the slow, heterogeneous nucleation and growth of an a-Sb2S3 film on the substrate surface.[7][10][11]

-

Substrate Preparation: The substrate surface is often treated to make it hydrophilic, for instance, by using a piranha solution, to ensure uniform film deposition.[14]

-

Characterizing the optical absorption properties of a-Sb2S3 films follows a standardized workflow, as illustrated below.

The process begins with the deposition of the a-Sb2S3 thin film. Spectrophotometry is then used to measure the transmission and reflection of light through the film over a wide wavelength range.[15] From this data, the absorption coefficient (α) is calculated. Finally, Tauc plot analysis is performed on the absorption data to determine the optical band gap.[17]

Tauc Plot for Band Gap Determination

The optical band gap of amorphous semiconductors is determined using the Tauc relation, which connects the absorption coefficient (α) to the incident photon energy (hν).[18][19]

The relationship is given by the equation: (αhν)1/γ = B(hν - Eg)

Where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

Eg is the optical band gap.

-

B is a constant related to the material's band structure.

-

γ (gamma) is an exponent that depends on the nature of the electronic transition. For amorphous materials, γ is typically 2, corresponding to indirect allowed transitions.[18]

To find the band gap, (αhν)1/2 is plotted against hν. The linear portion of this plot is extrapolated to the energy axis (where the y-value is zero). The intercept on the x-axis gives the value of the optical band gap, Eg.[17][20][21]

Conclusion

Amorphous this compound exhibits compelling optical absorption properties, characterized by a high absorption coefficient in the visible range and a tunable band gap. Its low optical losses in the near- and mid-infrared make it a versatile material for both energy conversion and photonic applications. The properties of a-Sb2S3 films are highly dependent on the chosen synthesis method and its associated parameters, offering researchers significant flexibility to tailor the material for specific device requirements. The experimental protocols and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of advanced materials and technologies utilizing a-Sb2S3.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interlaboratory study on Sb2S3 interplay between structure, dielectric function, and amorphous-to-crystalline phase change for photonics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. epj-conferences.org [epj-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. OPG [opg.optica.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Tauc plot - Wikipedia [en.wikipedia.org]

- 19. portal.fis.tum.de [portal.fis.tum.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis and Characterization of Antimony Sulfide (Sb₂S₃) Nanocrystals

Antimony sulfide (B99878) (Sb₂S₃), or stibnite, is a promising semiconductor material composed of earth-abundant and relatively non-toxic elements.[1] Its high absorption coefficient, suitable direct band gap (typically 1.7-1.8 eV for crystalline phase), and excellent stability make it a compelling candidate for a variety of applications, including solar cells, photodetectors, and thermoelectric devices.[2][3][4] The performance of Sb₂S₃ in these applications is critically dependent on the material's properties, such as crystallinity, size, and morphology, which are controlled by the synthesis method.[5]

This guide provides an in-depth overview of the primary synthesis routes for Sb₂S₃ nanocrystals and the essential characterization techniques used to evaluate their structural, morphological, and optical properties. It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the study and application of this versatile nanomaterial.

Synthesis of Sb₂S₃ Nanocrystals

Several solution-phase methods have been developed to produce Sb₂S₃ nanocrystals with controlled morphologies, including nanorods, nanowires, nanospheres, and nanoflowers.[2][6] The most prominent techniques are hydrothermal/solvothermal synthesis, hot-injection, and chemical bath deposition.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous (hydrothermal) or organic (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined autoclave.[7] These methods are widely used to synthesize well-crystallized nanomaterials.[8] For Sb₂S₃, these techniques can produce various morphologies, such as nanorods and nanowires.[7]

Experimental Protocol: Hydrothermal Synthesis of Sb₂S₃ Nanorods [7][9][10]

-

Precursor Preparation: In a typical procedure, 2 mmol of antimony (Sb) powder, 3 mmol of sulfur (S) powder, and 1 mmol of iodine (I₂) are added to 50 ml of distilled water.[7] The iodine acts as an initiator for the redox reaction.[7][9]

-

Mixing: The mixture is stirred vigorously for approximately 20 minutes at room temperature to ensure homogeneity.[7]

-

Hydrothermal Reaction: The resulting mixture is transferred into a 100 ml Teflon-lined stainless-steel autoclave. The autoclave is sealed and maintained at a constant temperature of 180°C for 24 hours.[7][10]

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool naturally to room temperature.

-

Purification: The black precipitate is collected, washed several times with distilled water and absolute ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at 60°C for several hours.

References

- 1. Colloidal Sb2S3 nanocrystals: synthesis, characterization and fabrication of solid-state semiconductor sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis of Sb2S3 nanosphere layer by chemical bath deposition for the photocatalytic degradation of methylene blue dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. researchgate.net [researchgate.net]

- 7. ijnnonline.net [ijnnonline.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimony-Sulfur Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimony-sulfur (Sb-S) binary system, a critical component in various scientific and industrial applications, including pharmaceuticals. The guide details the phase equilibria, thermodynamic properties, and experimental methodologies used to characterize this system. All quantitative data is presented in clear, tabular formats for ease of comparison, and key experimental protocols are described in detail.

Introduction to the Antimony-Sulfur System

The antimony-sulfur (Sb-S) binary system is of significant interest due to the semiconducting and photoconducting properties of antimony sulfide (B99878) (Sb₂S₃), also known as stibnite. This compound and its alloys are utilized in a range of applications, from electronic devices to thermoelectric materials. In the pharmaceutical industry, antimony compounds have been historically used, and understanding their phase behavior is crucial for the development of novel therapeutic agents and delivery systems. This guide focuses on the phase diagram of the Sb-S system, which maps the stable phases under different temperature and composition conditions.

The Antimony-Sulfur Phase Diagram

The phase diagram of the antimony-sulfur system is characterized by the presence of a single congruently melting compound, Sb₂S₃, and two eutectic reactions. A significant feature is a miscibility gap in the liquid phase on the sulfur-rich side.

Key Phases and Reactions

The key features of the Sb-S phase diagram are summarized in the tables below. The diagram is dominated by the stable antimony trisulfide (Sb₂S₃) compound, which has a congruent melting point at approximately 558°C. The system exhibits two eutectic points and a monotectic reaction associated with the liquid miscibility gap.

Table 1: Invariant Reactions in the Antimony-Sulfur Binary System

| Reaction Type | Temperature (°C) | Composition (at. % S) | Phases in Equilibrium |

| Eutectic | ~520 | ~25 | L ↔ Sb + Sb₂S₃ |

| Monotectic | ~580 | ~75 | L₁ ↔ L₂ + Sb₂S₃ |

| Eutectic | ~115 | ~99 | L ↔ Sb₂S₃ + S |

Table 2: Melting Points of the Pure Components

| Component | Melting Point (°C) |

| Antimony (Sb) | 630.63 |

| Sulfur (S) | 115.2 |

Table 3: Crystallographic Data of the Solid Phases

| Phase | Chemical Formula | Crystal System | Space Group | Pearson Symbol |

| (Sb) | Sb | Rhombohedral | R-3m | hR2 |

| Stibnite | Sb₂S₃ | Orthorhombic | Pnma | oP20 |

| (S) | S | Orthorhombic | Fddd | oF128 |

Experimental Determination of the Phase Diagram

The determination of the Sb-S phase diagram relies on various experimental techniques to identify phase transitions and compositions. The most common methods employed are Differential Thermal Analysis (DTA) and X-Ray Diffraction (XRD), often supplemented by metallographic analysis.

Experimental Protocol: Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary technique for determining the temperatures of phase transitions such as eutectic, peritectic, and liquidus points.

Sample Preparation:

-

High-purity antimony (99.999%) and sulfur (99.999%) are used as starting materials.

-

Alloys of various compositions are prepared by weighing the components and sealing them in evacuated quartz ampoules.

-

The ampoules are heated to a temperature above the liquidus line (e.g., 700°C) and held for an extended period (e.g., 24 hours) with intermittent shaking to ensure homogenization of the melt.

-

The samples are then slowly cooled to room temperature. For investigating solid-state equilibria, samples are annealed at specific temperatures for a prolonged duration and then quenched.

DTA Procedure:

-

A small amount of the prepared alloy (typically 10-20 mg) is placed in an alumina (B75360) or quartz crucible.

-

An inert reference material, such as alumina (Al₂O₃), is placed in an identical crucible.

-

The sample and reference are placed in a DTA apparatus.

-

The furnace is heated and cooled at a controlled rate, typically 5-10 K/min, under an inert atmosphere (e.g., argon).

-

The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

-

Endothermic and exothermic peaks in the DTA curve correspond to phase transitions. The onset temperature of these peaks is taken as the transition temperature.

Experimental Protocol: X-Ray Diffraction (XRD)

X-Ray Diffraction is used to identify the crystal structures of the phases present at different compositions and temperatures.

Sample Preparation:

-

Samples are prepared as described in the DTA protocol. For room temperature analysis, the annealed and quenched alloys are ground into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

For high-temperature XRD, a small piece of the solid alloy is placed on a high-temperature stage within the diffractometer.

XRD Procedure:

-

The powdered sample is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

-

The phases are identified by comparing the experimental diffraction pattern with standard diffraction data from databases such as the Powder Diffraction File (PDF).

Experimental Protocol: Metallographic Analysis

Metallographic analysis is used to visually inspect the microstructure of the alloys, revealing the morphology and distribution of the different phases.

Sample Preparation:

-

The annealed alloy samples are mounted in an epoxy resin.

-

The mounted samples are ground using a series of progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).

-

After grinding, the samples are polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on polishing cloths to achieve a mirror-like surface.

-

The polished surface can be etched with a suitable chemical etchant to reveal the grain boundaries and distinguish between different phases. A common etchant for Sb-rich alloys is a mixture of HCl and FeCl₃.

Microscopic Examination:

-

The prepared samples are examined using an optical microscope or a scanning electron microscope (SEM).

-

The microstructure, including the shape, size, and distribution of the phases, is observed and photographed.

-

Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the elemental composition of the individual phases.

Visualizing the Phase Diagram Logic

The relationships between the different phases and reactions in the antimony-sulfur binary system can be represented as a logical diagram.

Caption: Logical flow of phase transitions in the Sb-S system.

Conclusion

The antimony-sulfur binary phase diagram provides essential information for the synthesis and processing of materials in this system. The stable compound Sb₂S₃ and the eutectic and monotectic reactions govern the microstructure and properties of Sb-S alloys. The experimental protocols outlined in this guide provide a foundation for the accurate determination and verification of phase equilibria in this and similar chalcogenide systems. A thorough understanding of the phase diagram is indispensable for researchers and professionals working on the development of new materials and pharmaceuticals based on antimony and sulfur.

Unveiling the Electronic Landscape of Sb₂S₃: A Theoretical DFT Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Antimony trisulfide (Sb₂S₃) has emerged as a material of significant interest in various technological applications, including photovoltaics and thermoelectric devices. A fundamental understanding of its electronic structure is paramount for optimizing its performance and exploring new applications. This technical guide delves into the theoretical investigation of the electronic properties of Sb₂S₃ using Density Functional Theory (DFT), providing a comprehensive overview of its crystal structure, electronic band structure, and density of states.

Crystalline Structure of Sb₂S₃

This compound crystallizes in an orthorhombic structure belonging to the Pnma space group.[1][2][3] This structure is characterized by one-dimensional ribbons of (Sb₄S₆)n chains extending along the[1] direction.[4] The lattice parameters, which define the size and shape of the unit cell, have been determined both experimentally and through theoretical calculations. A summary of calculated lattice parameters from various DFT studies is presented in Table 1.

| Functional | a (Å) | b (Å) | c (Å) | Reference |

| LDA | 11.31 | 3.84 | 11.23 | [3][5] |

| EV-GGA | Not Specified | Not Specified | Not Specified | [6] |

| WC-GGA | Consistent with experiment | Consistent with experiment | Consistent with experiment | [7] |

Table 1. Theoretically Calculated Lattice Parameters of Orthorhombic Sb₂S₃.

The fundamental building block of the Sb₂S₃ crystal structure is visualized below.

References

- 1. mp-2809: Sb2S3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Luminescent Potential: A Technical Guide to Antimony Trisulfide Quantum Dots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photoluminescence properties of antimony trisulfide (Sb₂S₃) quantum dots (QDs). As a semiconductor material with a tunable bandgap, Sb₂S₃ QDs are emerging as a subject of interest for various optoelectronic applications. This document consolidates current scientific knowledge on their synthesis, photoluminescent characteristics, and potential, albeit still exploratory, applications in the biomedical field.

Photoluminescence Properties of Sb₂S₃ Quantum Dots

This compound quantum dots exhibit photoluminescence (PL) that is highly dependent on their size, morphology, and the synthesis method employed. The emission characteristics are a direct consequence of quantum confinement effects and the presence of surface states.

Emission Spectra

The photoluminescence emission of Sb₂S₃ QDs has been reported across a broad spectral range, from the ultraviolet to the near-infrared (NIR). This variability is a key feature, suggesting that the emission wavelength can be tuned by controlling the synthesis parameters. Some studies have reported a distinct blue-shifted emission, while others have observed emissions in the NIR region, which is particularly interesting for bio-imaging applications due to deeper tissue penetration and reduced autofluorescence.

One study identified a distinct emission peak at 358 nm, corresponding to a band gap of 3.47 eV.[1] Another investigation reported an intense PL emission at 880 nm, suggesting potential for applications in near-infrared LEDs and lasers.[2] A dual-emission phenomenon has also been observed, with peaks around 510 nm (green emission) and 880 nm (near-infrared emission).[3] The green emission is likely due to excitonic recombination, while the near-infrared emission may be attributed to stoichiometry-related point defects.[3]

Quantitative Photoluminescence Data

Quantitative data on the photoluminescence quantum yield (PLQY) and photoluminescence lifetime of pristine Sb₂S₃ QDs are not extensively reported in the current scientific literature. This may suggest that the intrinsic quantum yield of Sb₂S₃ QDs is relatively low, which is a common challenge for many emerging quantum dot materials. However, doping and surface passivation strategies have shown promise in enhancing the PLQY of other semiconductor nanocrystals and could be a viable avenue for improving the luminescence of Sb₂S₃ QDs. For instance, antimony doping in bismuth-based halides has been shown to significantly enhance the PLQY.

| Parameter | Reported Values | Synthesis Method | Reference |

| Emission Peak Wavelength | 358 nm | Aqueous-phase precipitation | [1] |

| 880 nm | Hot-injection | [2] | |

| ~510 nm and 880 nm | Hot-injection | [3] | |

| Quantum Yield (PLQY) | Not widely reported for pristine Sb₂S₃ QDs | - | - |

| Photoluminescence Lifetime | Not widely reported for pristine Sb₂S₃ QDs | - | - |

Experimental Protocols

The synthesis of high-quality Sb₂S₃ QDs with controlled photoluminescent properties is crucial for their application. Two primary methods have been established: aqueous-phase precipitation and hot-injection synthesis.

Aqueous-Phase Precipitation Method

This method offers a simple, low-cost, and environmentally friendly route to synthesize water-soluble Sb₂S₃ QDs.[1][4]

Materials:

-

Antimony potassium tartrate (C₄H₄KO₇Sb·1.5H₂O)

-

Thioacetamide (B46855) (TAA)

-

Mercaptoacetic acid (MAA)

-

Deionized water

Procedure:

-

Prepare a 0.1 mol·L⁻¹ solution of antimony potassium tartrate and a 0.2 mol·L⁻¹ solution of mercaptoacetic acid.

-

In a typical synthesis, mix 4 mL of the antimony potassium tartrate solution with 26 mL of the mercaptoacetic acid solution in a three-necked flask.

-

Heat the mixture to the desired reaction temperature (e.g., 75 °C) under constant stirring.

-

Introduce 10 mL of a 0.1 mol·L⁻¹ thioacetamide solution into the flask.

-

Allow the reaction to proceed for a specific duration (e.g., 5 hours) to control the particle size and properties.

-

Cool the resulting solution to room temperature.

-

The product can be purified by centrifugation and washing with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

Hot-Injection Method

The hot-injection technique allows for greater control over the nucleation and growth of the quantum dots, often resulting in more uniform and crystalline nanoparticles.[2]

Materials:

-

Antimony (III) acetate (B1210297)

-

Thioacetamide (TAA)

-

Hexadecyltrimethylammonium bromide (CTAB)

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Diethanolamine (DEA)

-

Ethylenediaminetetraacetic acid (EDTA)

-

2-methoxyethanol

Procedure:

-

In a three-necked flask, dissolve SDS (0.05 mmol), CTAB (0.05 mmol), and EDTA (0.2 mmol) in 4 mL of DEA and 100 mL of anhydrous 2-methoxyethanol.

-

Heat the mixture to 120 °C in an oil bath with magnetic stirring for 20 minutes.

-

Dissolve 0.5 mmol of thioacetamide (TAA) in the hot solution.

-

Rapidly inject 2 mL of a 0.25 M antimony acetate solution in acetic acid into the hot precursor solution under vigorous stirring.

-

The solution will immediately change color, indicating the formation of Sb₂S₃ QDs.

-

The reaction can be quenched by cooling the flask in an ice bath.

-

Purification is typically performed by precipitation with a non-solvent like ethanol, followed by centrifugation and redispersion in a suitable solvent.

Characterization of Photoluminescence Properties

A thorough characterization of the optical properties is essential to understand the behavior of the synthesized Sb₂S₃ QDs.

Protocol for Photoluminescence Spectroscopy:

-

Sample Preparation: Disperse the purified Sb₂S₃ QDs in a suitable solvent (e.g., water for aqueous-synthesized QDs or toluene (B28343) for those synthesized via hot-injection) in a quartz cuvette. The concentration should be adjusted to avoid re-absorption effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., a Xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption onset and select an appropriate excitation wavelength.

-

Set the excitation wavelength on the spectrofluorometer (typically in the UV or blue region of the spectrum).

-

Scan the emission spectrum over the desired range to capture the photoluminescence peaks.

-

Correct the spectra for the instrument's detector response to obtain an accurate emission profile.[5]

-

Visualization of Workflows and Concepts

Synthesis and Characterization Workflow

References

Unraveling Carrier Transport in Sb2S3 Thin Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antimony sulfide (B99878) (Sb2S3) has emerged as a promising material for various optoelectronic applications, including solar cells and photodetectors, owing to its suitable bandgap, high absorption coefficient, and earth-abundant constituents. A thorough understanding of the carrier transport mechanisms within Sb2S3 thin films is paramount for optimizing device performance. This technical guide provides an in-depth analysis of the core carrier transport phenomena, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Dominant Carrier Transport Mechanisms

Carrier transport in polycrystalline Sb2S3 thin films is a complex interplay of several mechanisms, primarily governed by the material's structural and electronic properties, including crystallinity, grain boundaries, and defect states. The dominant transport mechanisms can be broadly categorized as:

-

Band-like Transport: In crystalline grains with low defect densities, charge carriers (electrons and holes) can move freely within the conduction and valence bands, respectively. This mechanism is characterized by higher carrier mobility.

-

Hopping Conduction: In amorphous or highly disordered regions, and in the presence of localized trap states within the bandgap, carrier transport occurs via thermally activated hopping between these localized states. This mechanism typically results in lower carrier mobility and is strongly temperature-dependent.

-

Grain Boundary-Limited Transport: Polycrystalline Sb2S3 films are composed of numerous grains separated by grain boundaries. These boundaries can act as potential barriers or scattering centers for charge carriers, impeding their transport and increasing recombination, thereby limiting the overall conductivity and device performance. The orientation of the (Sb4S6)n ribbons within the grains relative to the direction of current flow is also a critical factor, with transport being more efficient along the ribbons.[1]

-

Space-Charge-Limited Current (SCLC): At sufficiently high applied voltages, the injected carrier density can exceed the intrinsic carrier density, leading to the formation of a space charge region that limits the current. This phenomenon can be utilized to determine carrier mobility and trap density.

Recombination mechanisms also play a crucial role in determining the net carrier transport. These include:

-

Shockley-Read-Hall (SRH) Recombination: Occurs via deep-level defect states within the bandgap.

-

Surface Recombination: Takes place at the interfaces of the Sb2S3 layer with other materials in a device stack.

-

Auger Recombination: A three-particle process that becomes significant at high carrier concentrations.

The interplay of these transport and recombination mechanisms is visualized in the following diagram.

References

Surface energy and morphology of Sb2S3 films

An In-depth Technical Guide on the Surface Energy and Morphology of Sb₂S₃ Films

Introduction

Antimony trisulfide (Sb₂S₃) has emerged as a promising semiconductor material for various optoelectronic applications, including solar cells and photodetectors, owing to its suitable bandgap, high absorption coefficient, and the earth-abundance of its constituent elements.[1] The performance and stability of Sb₂S₃-based devices are intrinsically linked to the material's surface properties and microstructure. The surface energy of Sb₂S₃ films dictates their wettability and interfacial energetics, which are critical for the deposition of subsequent layers in a device stack and for charge transfer processes. Concurrently, the film morphology—encompassing aspects like grain size, shape, orientation, and surface roughness—profoundly influences charge transport, recombination, and overall device efficiency. This technical guide provides a comprehensive overview of the surface energy and morphology of Sb₂S₃ films, detailing the experimental protocols for their characterization and presenting key quantitative data to aid researchers in the field.

Surface Energy of Sb₂S₃ Films

The surface free energy of a solid is a critical parameter that governs its interaction with the environment and with other materials. It is a measure of the excess energy at the surface of a material compared to the bulk. For Sb₂S₃ thin films, surface energy influences the adhesion of subsequent layers, the formation of interfaces in multilayer devices, and the overall film stability.

Measurement and Calculation

The surface energy of Sb₂S₃ films is typically determined indirectly by measuring the contact angles of various liquids with known surface tension components. The sessile drop method is a common technique for this purpose.[2] By measuring the contact angles of at least two different liquids, one polar and one dispersive, the surface free energy of the solid and its components can be calculated using theoretical models.

The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a widely used model that separates the surface free energy (γ) into polar (γᵖ) and dispersive (γᵈ) components.[1][3] The total surface free energy is the sum of these two components: γ = γᵈ + γᵖ. The OWRK equation is expressed as:

γL(1 + cosθ) = 2(√(γSdγLd) + √(γSpγLp))

where θ is the measured contact angle, and the subscripts S and L refer to the solid and liquid, respectively. By using two liquids with known γL, γLd, and γLp, a system of two equations can be solved to determine the two unknowns, γSd and γSp. Water and diiodomethane (B129776) are commonly used as the polar and dispersive test liquids, respectively.[4]

Quantitative Data on Surface Energy

The available literature provides some insights into the wettability and surface energy of Sb₂S₃ films. For instance, the critical surface tension of amorphous Sb₂S₃ thin films, determined by the Zisman method, has been shown to vary with the pH of the chemical bath deposition, with values of 43.2, 97.4, 150.7, and 123.8 mN/m for pH values of 9, 10, 11, and 12, respectively.[5]

Below is a table summarizing contact angle and surface energy data for Sb₂S₃ and related semiconductor thin films.

| Film Material | Deposition Method | Test Liquid | Contact Angle (°) | Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference |

| Amorphous Sb₂S₃ | Chemical Bath Deposition (pH 9) | - | - | 43.2 (Critical) | - | - | [5] |

| Amorphous Sb₂S₃ | Chemical Bath Deposition (pH 10) | - | - | 97.4 (Critical) | - | - | [5] |

| Amorphous Sb₂S₃ | Chemical Bath Deposition (pH 11) | - | - | 150.7 (Critical) | - | - | [5] |

| Amorphous Sb₂S₃ | Chemical Bath Deposition (pH 12) | - | - | 123.8 (Critical) | - | - | [5] |

| Sb₂Se₃ | Electrochemical Deposition (0.05 M) | Water | 85.3 | - | - | - | [6] |

| Sb₂Se₃ | Electrochemical Deposition (0.075 M) | Water | 78.9 | - | - | - | [6] |

| Sb₂Se₃ | Electrochemical Deposition (0.1 M) | Water | 65.2 | - | - | - | [6] |

Morphology of Sb₂S₃ Films

The morphology of Sb₂S₃ thin films is highly dependent on the deposition technique and subsequent processing steps, such as annealing. Key morphological characteristics include crystallinity, grain size, surface roughness, and film continuity, all of which are critical for device performance.

Characterization Techniques

Several high-resolution imaging and structural analysis techniques are employed to characterize the morphology of Sb₂S₃ films:

-

Scanning Electron Microscopy (SEM): Provides high-magnification images of the film surface, revealing information about grain size, shape, and film coverage.[7][8]

-

Atomic Force Microscopy (AFM): Used to obtain three-dimensional topographical images of the film surface, allowing for quantitative analysis of surface roughness and grain size.[9][10]

-

X-ray Diffraction (XRD): A powerful technique for determining the crystal structure, phase purity, and preferred orientation of the grains within the film.[11][12] As-deposited films are often amorphous, while annealing promotes a transition to a polycrystalline orthorhombic structure.[11]

-

Transmission Electron Microscopy (TEM): Offers detailed microstructural information, including the crystal structure of individual grains and the nature of grain boundaries.[6]

Influence of Deposition and Annealing Parameters

The morphology of Sb₂S₃ films can be tailored by controlling the deposition and post-deposition parameters:

-

Deposition Method: Different deposition techniques, such as thermal evaporation, chemical bath deposition (CBD), and spray pyrolysis, result in distinct film morphologies.[9][11][13]

-

Film Thickness: An increase in film thickness can lead to an increase in crystallite size and surface roughness.[11]

-

Annealing Temperature and Atmosphere: Thermal annealing is a crucial step for crystallizing the as-deposited amorphous films. The annealing temperature influences the grain size, with higher temperatures generally leading to larger grains.[6] The annealing atmosphere (e.g., N₂, sulfur vapor) also plays a significant role in the final film properties.

Quantitative Data on Morphology

The following table summarizes key morphological parameters of Sb₂S₃ films prepared under different conditions.

| Deposition Method | Annealing Temperature (°C) | Film Thickness (nm) | Average Grain Size (nm) | Surface Roughness (Rq, nm) | Crystallinity | Reference |

| Thermal Evaporation | As-deposited | 17-300 | - | - | Amorphous | [11] |

| Thermal Evaporation | 250 | 17-300 | Increases with thickness | Increases with thickness | Polycrystalline (Orthorhombic) | [11] |

| Chemical Bath Deposition (pH 9) | As-deposited | 125 | - | 1.64 | Amorphous | [5] |

| Chemical Bath Deposition (pH 10) | As-deposited | 412 | - | 30.31 | Amorphous | [5] |

| Chemical Bath Deposition (pH 11) | As-deposited | 205 | - | 49.49 | Amorphous | [5] |

| Chemical Bath Deposition (pH 12) | As-deposited | 138 | - | 19.76 | Amorphous | [5] |

| Ultrasonic Spray Pyrolysis | 270 (in N₂) | 75 | 100-300 (width) | - | Polycrystalline | [13] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible synthesis and characterization of Sb₂S₃ films.

Surface Energy Determination via Contact Angle Goniometry (OWRK Method)

-

Sample Preparation: Sb₂S₃ films are deposited on clean, flat substrates. The samples should be handled carefully to avoid surface contamination.

-

Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

-

Test Liquids: At least two liquids with known surface tension components are required. Commonly used liquids are deionized water (polar) and diiodomethane (dispersive).

-

Measurement Procedure:

-

Place the Sb₂S₃ film sample on the goniometer stage.

-

Dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., deionized water) onto the film surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the instrument's software to measure the static contact angle.

-

Repeat the measurement at multiple locations on the sample to ensure statistical relevance.

-

Thoroughly clean and dry the sample before proceeding to the next test liquid.

-

Repeat the process with the second test liquid (e.g., diiodomethane).

-

-

Calculation:

-

Using the average contact angles for both liquids and their known surface tension components, solve the two OWRK equations to determine the dispersive (γSd) and polar (γSp) components of the Sb₂S₃ film's surface free energy.

-

The total surface free energy is the sum of the two components: γS = γSd + γSp.

-

Scanning Electron Microscopy (SEM)

-

Sample Preparation:

-

For top-view imaging, small sections of the Sb₂S₃ film on its substrate are mounted onto an SEM stub using conductive carbon tape.

-

To prevent charging effects, a thin conductive layer (e.g., gold, platinum, or carbon) is typically sputtered onto the sample surface.

-

-

Imaging Conditions:

-

The sample is loaded into the SEM chamber, and a high vacuum is established.

-

An accelerating voltage of 5-15 kV is commonly used.

-

The working distance, spot size, and detector (e.g., secondary electron or backscattered electron detector) are optimized to achieve the desired image resolution and contrast.

-

-

Data Analysis:

Atomic Force Microscopy (AFM)

-

Sample Preparation: The Sb₂S₃ film on its substrate is mounted on an AFM sample holder. No special coating is required.

-

Imaging Conditions:

-

A suitable AFM cantilever and tip are selected (e.g., silicon nitride or silicon).

-

The imaging is typically performed in non-contact or tapping mode to minimize damage to the sample surface.

-

The scan size and scan rate are adjusted to obtain high-resolution images of the surface topography.

-

-

Data Analysis:

X-ray Diffraction (XRD)

-

Sample Preparation: The Sb₂S₃ film on its substrate is mounted on the XRD sample stage.

-

Measurement Parameters:

-

Data Analysis:

-

The resulting diffractogram is analyzed to identify the crystallographic phases present by comparing the peak positions to standard diffraction patterns (e.g., from the JCPDS database).[15]

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

The preferred orientation of the crystallites can be determined by comparing the relative intensities of the diffraction peaks.

-

Visualizations

Experimental Workflow for Sb₂S₃ Film Characterization

Caption: Workflow for the synthesis and characterization of Sb₂S₃ films.

Influence of Deposition Parameters on Film Properties

Caption: Relationship between processing parameters and film properties.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. rsc.org [rsc.org]

- 3. biolinscientific.com [biolinscientific.com]

- 4. biolinscientific.com [biolinscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. rafaldb.com [rafaldb.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chalcogen.ro [chalcogen.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chalcogen.ro [chalcogen.ro]

- 15. researchgate.net [researchgate.net]

Polymorphism in Antimony Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antimony trisulfide (Sb2S3), a significant chalcogenide material, exhibits fascinating polymorphic behavior, primarily existing in a crystalline form, stibnite (B1171622), and an amorphous form, metastibnite. This guide provides an in-depth exploration of the structural and functional differences between these polymorphs, detailing their phase transitions, synthesis protocols, and key properties relevant to various research and development applications.

Crystalline and Amorphous Polymorphs of Sb2S3

This compound naturally occurs as the crystalline mineral stibnite and the amorphous mineraloid metastibnite[1]. Stibnite possesses a well-defined orthorhombic crystal structure, whereas metastibnite is characterized by a disordered, amorphous arrangement of its constituent atoms[1].

Structural Properties

The crystalline stibnite phase of Sb2S3 belongs to the orthorhombic space group Pnma[2]. Its structure is composed of (Sb4S6)n chains that run parallel to the c-axis, forming ribbon-like structures[3]. Within these ribbons, the antimony and sulfur atoms exhibit distinct coordination environments. In contrast, metastibnite lacks long-range atomic order, a characteristic of amorphous materials. Its structure is best described by radial or pair distribution functions which reveal the short-range ordering of atoms.

| Property | Crystalline Sb2S3 (Stibnite) | Amorphous Sb2S3 (Metastibnite) |

| Crystal System | Orthorhombic | Amorphous |

| Space Group | Pnma | Not applicable |

| Lattice Parameters | a = 11.20 - 11.31 Åb = 11.28 - 11.32 Åc = 3.83 - 3.84 Å | Not applicable |

| Structural Motif | (Sb4S6)n ribbons | Disordered network of SbS3 pyramids |

Optical and Thermodynamic Properties

The polymorphism of Sb2S3 gives rise to distinct optical and thermodynamic properties. The crystalline form generally exhibits a narrower band gap compared to its amorphous counterpart. The thermodynamic stability of the polymorphs is crucial for their application and synthesis, with stibnite being the more stable form under standard conditions.

| Property | Crystalline Sb2S3 (Stibnite) | Amorphous Sb2S3 (Metastibnite) |

| Band Gap (Eg) | 1.7 - 1.8 eV | 2.0 - 2.5 eV |

| Refractive Index (n) | ~3.1 at 633 nm | ~2.5 at 633 nm |

| Standard Enthalpy of Formation (ΔHf°) | -141.8 ± 4.1 kJ/mol[4][5] | Data not readily available |

Phase Transitions in this compound

The interconversion between the amorphous and crystalline phases of Sb2S3 can be induced by various external stimuli, including temperature, pressure, and laser irradiation. Understanding and controlling these phase transitions are critical for applications in optical data storage and switching devices.

Thermal Transition

Heating amorphous Sb2S3 above its crystallization temperature (around 200-300°C) induces a transition to the crystalline stibnite phase. Conversely, melting crystalline Sb2S3 followed by rapid cooling (quenching) can result in the formation of the amorphous phase.

Pressure-Induced Transition

Applying high pressure to crystalline stibnite can induce a phase transition to a high-density amorphous state[6]. This pressure-induced amorphization is a significant area of research in materials science.

Laser-Induced Phase Change

Focused laser beams can be used to locally and rapidly switch between the amorphous and crystalline states of Sb2S3 thin films. This property is the basis for its use in rewritable optical data storage and other photonic applications. The laser provides the necessary energy to heat the material above its transition temperature.

Synthesis of Sb2S3 Polymorphs

Various methods have been developed to synthesize both amorphous and crystalline Sb2S3 with controlled morphology and properties. The choice of synthesis route depends on the desired polymorph, crystallinity, and form factor (e.g., thin film, nanocrystals, nanorods).

Experimental Protocol: Colloidal Synthesis of Sb2S3 Nanocrystals

This method yields size- and shape-controlled crystalline Sb2S3 nanocrystals.

Materials:

-

Antimony (III) chloride (SbCl3)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Bis(trimethylsilyl) sulfide (B99878) ((TMS)2S)

Procedure:

-

Precursor Preparation: In a three-neck flask, dissolve 1 mmol of SbCl3 in 6 mL of oleic acid and 8 mL of 1-octadecene.

-

Degassing: Heat the mixture to 150°C under vacuum for 1 hour to remove water and oxygen.

-

Inert Atmosphere: Switch the atmosphere to nitrogen and increase the temperature to 180°C.

-

Sulfur Injection: Rapidly inject a solution of 1.5 mmol of (TMS)2S in 5 mL of ODE into the hot reaction mixture.

-

Growth: Allow the nanocrystals to grow at a controlled temperature (e.g., 100-180°C) for a specific duration to control size and shape[6][7].

-

Purification: Cool the reaction mixture and precipitate the nanocrystals by adding a non-solvent like ethanol (B145695). Centrifuge the mixture to collect the nanocrystals and wash them multiple times with a solvent/non-solvent pair (e.g., toluene/ethanol).

Experimental Protocol: Hydrothermal Synthesis of Sb2S3 Nanorods

This method is suitable for producing crystalline Sb2S3 nanorods.

Materials:

-

Antimony (III) chloride (SbCl3)

-

Thiourea (CH4N2S) or Sodium Thiosulfate (B1220275) (Na2S2O3)

-

Deionized water

Procedure:

-

Solution Preparation: Dissolve stoichiometric amounts of SbCl3 and the sulfur source (e.g., a 1:3 molar ratio of SbCl3 to thiourea) in deionized water.

-

Autoclave Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (typically 120-180°C) for a set duration (e.g., 12-24 hours)[8][9][10][11].

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the black precipitate by filtration or centrifugation and wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).

Experimental Protocol: Chemical Bath Deposition (CBD) of Amorphous Sb2S3 Thin Films

This technique is widely used for depositing uniform, large-area amorphous Sb2S3 thin films.

Materials:

-

Antimony (III) chloride (SbCl3)

-

Sodium thiosulfate (Na2S2O3)

-

Acetone

-

Deionized water

-

Substrates (e.g., glass slides)

Procedure:

-

Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Precursor Solutions:

-

Prepare a solution of SbCl3 in acetone.

-

Prepare an aqueous solution of Na2S2O3.

-

-

Deposition Bath: Mix the precursor solutions in a beaker at a controlled temperature (often near room temperature or slightly elevated, e.g., 10-50°C). The pH of the solution is a critical parameter and is typically acidic[12].

-

Substrate Immersion: Immerse the cleaned substrates vertically into the deposition bath.

-

Deposition: Allow the deposition to proceed for a specific time (e.g., 1-4 hours), during which an orange-to-reddish amorphous Sb2S3 film will form on the substrates.

-

Rinsing and Drying: Remove the coated substrates from the bath, rinse them with deionized water, and dry them in a stream of inert gas or at a low temperature.

-

Annealing (Optional): To convert the amorphous film to a crystalline one, anneal the films in an inert atmosphere (e.g., nitrogen or argon) at a temperature of around 300°C[12].

Characterization of Sb2S3 Polymorphs

A suite of analytical techniques is employed to distinguish between the amorphous and crystalline forms of Sb2S3 and to characterize their properties.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase. Crystalline stibnite shows sharp diffraction peaks corresponding to its orthorhombic structure, while amorphous metastibnite exhibits broad, diffuse scattering halos[2][13].

-

Raman Spectroscopy: Raman spectra of the two polymorphs are distinct. The crystalline phase shows sharp, well-defined vibrational modes, whereas the amorphous phase displays broad, overlapping bands[13][14].

-

Electron Microscopy (SEM and TEM): Scanning electron microscopy (SEM) is used to study the surface morphology and microstructure, while transmission electron microscopy (TEM) provides detailed information on the crystal structure, lattice fringes in crystalline materials, and the lack thereof in amorphous samples.

-

UV-Vis Spectroscopy: This technique is used to determine the optical band gap of the material by analyzing the absorption spectrum.

Conclusion

The polymorphism of this compound offers a rich landscape for scientific investigation and technological innovation. The distinct structural, optical, and thermodynamic properties of its crystalline (stibnite) and amorphous (metastibnite) forms, coupled with the ability to transition between these states, make Sb2S3 a versatile material for a range of applications. The synthesis methodologies outlined in this guide provide a foundation for the controlled fabrication of Sb2S3 with tailored properties, paving the way for advancements in photonics, electronics, and beyond. A thorough understanding of the characterization techniques is essential for researchers to accurately identify and optimize the desired polymorph for their specific application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. DSpace [repository.kaust.edu.sa]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijnnonline.net [ijnnonline.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Solution-Based Synthesis of Antimony Trisulfide Thin Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solution-based synthesis of antimony trisulfide (Sb₂S₃) thin films. Sb₂S₃ is a promising semiconductor material with applications in photovoltaics, optoelectronics, and thermoelectric devices due to its suitable band gap, high absorption coefficient, and earth-abundant constituent elements.[1][2] Solution-based deposition techniques offer several advantages over vacuum-based methods, including lower cost, scalability, and facile control over film properties.

This document outlines four common solution-based synthesis methods: Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), Spray Pyrolysis, and Spin Coating. Detailed experimental protocols, data on resulting film properties, and visual representations of the workflows are provided to enable researchers to select and implement the most suitable method for their specific application.

Overview of Synthesis Methods

Solution-based synthesis of Sb₂S₃ thin films involves the reaction of antimony and sulfur precursors in a liquid medium to deposit a solid film onto a substrate. The choice of method influences the film's morphology, crystallinity, and optoelectronic properties.

A general workflow for these processes is outlined below:

Caption: General workflow for solution-based synthesis of Sb₂S₃ thin films.

Data Presentation: Comparison of Synthesis Methods

The properties of Sb₂S₃ thin films are highly dependent on the chosen synthesis method and its associated parameters. The following tables summarize key quantitative data for films produced by different solution-based techniques.

Table 1: Optical and Structural Properties

| Synthesis Method | Precursors | Typical Thickness | Band Gap (eV) | Crystal Structure | Reference |

| Chemical Bath Deposition (CBD) | SbCl₃, Na₂S₂O₃, Sodium Citrate (B86180) | ~200 nm | 1.7 - 1.8 | Orthorhombic (post-annealing) | [3][4] |

| SILAR | SbCl₃, Na₂S₂O₃ | 0.15 - 0.24 µm | ~2.24 | Orthorhombic | [5][6] |

| Spray Pyrolysis | SbCl₃, Thiourea (B124793) | 75 - 150 nm | 1.6 - 1.8 | Amorphous (as-deposited), Orthorhombic (post-annealing) | [7][8][9] |

| Spin Coating | Sb(Ac)₃, SbCl₃, Thiourea | Variable | 1.65 - 1.75 | Crystalline (post-annealing) | [2][10] |

Table 2: Photovoltaic Device Performance

| Synthesis Method | Device Architecture | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Power Conversion Efficiency (PCE) (%) | Reference |

| Chemical Bath Deposition (CBD) | FTO/CdS/Sb₂S₃/spiro-OMeTAD/Au | 0.78 | 16.89 | 7.63 | [3] |

| SILAR | Not specified in detail | - | - | - | [5][6] |

| Spray Pyrolysis | ITO/TiO₂/Sb₂S₃/P3HT/Au | 0.70 | 10.3 | 5.5 | [9][11] |

| Spin Coating | FTO/bl-TiO₂/Sb₂S₃/P3HT/Au | ~0.6 | - | 4.9 | [12][10] |

| Modified Sequential Deposition | Cu:NiO/Sb₂S₃/PCBM | 0.8 | - | 3.02 | [13] |

| Solution-Processed with Passivation | Not specified in detail | 0.72 | - | 6.9 | [14] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of Sb₂S₃ thin films using the four highlighted solution-based methods.

Chemical Bath Deposition (CBD)

CBD is a widely used method that involves the slow, controlled precipitation of the desired compound from a solution onto a substrate.

Caption: Workflow for Chemical Bath Deposition of Sb₂S₃.

Protocol:

-

Substrate Preparation: Clean the desired substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

-

Precursor Solution Preparation:

-

Prepare a solution containing the antimony source, for example, by dissolving SbCl₃ and sodium citrate in deionized water. A typical concentration for SbCl₃ is around 120 mM.[3]

-

Prepare a separate solution containing the sulfur source, such as a mixture of sodium thiosulfate (B1220275) (Na₂S₂O₃) and thioacetamide.[3]

-

-

Deposition:

-

Mix the antimony and sulfur precursor solutions in a chemical bath.